Cas no 1105215-51-7 (7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one)

7-Chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a structurally complex heterocyclic compound featuring a benzoxazinone core fused with a 1,2,4-oxadiazole moiety. Its molecular architecture, incorporating chloro and methylphenyl substituents, suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of the oxadiazole ring enhances metabolic stability, while the benzoxazinone framework may contribute to binding affinity in pharmacological targets. This compound is of interest for researchers exploring novel enzyme inhibitors or receptor modulators due to its balanced lipophilicity and rigid structure, which could improve selectivity and pharmacokinetic properties. Suitable for controlled synthetic or mechanistic studies in drug discovery.
7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one structure
1105215-51-7 structure
商品名:7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS番号:1105215-51-7
MF:C18H14ClN3O3
メガワット:355.775063037872
CID:5387994

7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one 化学的及び物理的性質

名前と識別子

    • 7-Chloro-4-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2H-1,4-benzoxazin-3(4H)-one
    • 7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
    • インチ: 1S/C18H14ClN3O3/c1-11-4-2-3-5-13(11)18-20-16(25-21-18)9-22-14-7-6-12(19)8-15(14)24-10-17(22)23/h2-8H,9-10H2,1H3
    • InChIKey: FEOADWNALHMRDU-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC(Cl)=CC=C2N(CC2ON=C(C3=CC=CC=C3C)N=2)C(=O)C1

じっけんとくせい

  • 密度みつど: 1.390±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 631.0±65.0 °C(Predicted)
  • 酸性度係数(pKa): 0.15±0.20(Predicted)

7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-7077-2mg
7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
1105215-51-7 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-7077-2μmol
7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
1105215-51-7 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-7077-4mg
7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
1105215-51-7 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-7077-3mg
7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
1105215-51-7 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-7077-1mg
7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
1105215-51-7 90%+
1mg
$54.0 2023-04-26

7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one 関連文献

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7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-oneに関する追加情報

Comprehensive Analysis of 7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 1105215-51-7)

The compound 7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one, with the CAS number 1105215-51-7, is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including the 1,2,4-oxadiazole ring and the benzoxazinone core, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a modulator of biological pathways, given its ability to interact with specific protein targets.

In recent years, the demand for novel heterocyclic compounds like 7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has surged, driven by advancements in drug discovery and molecular biology. The compound's oxadiazole moiety is known for its bioisosteric properties, often serving as a replacement for carboxylic acids or esters in drug design. This characteristic has led to its exploration in the development of therapeutics for conditions such as inflammation, neurological disorders, and metabolic diseases.

One of the most frequently asked questions about CAS 1105215-51-7 pertains to its synthesis and purity. The compound is typically synthesized through multi-step organic reactions, involving the condensation of 2-methylphenyl derivatives with 1,2,4-oxadiazole precursors. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure its purity and structural integrity. These analytical techniques are critical for researchers who rely on the compound's consistent quality for reproducible results.

The benzoxazinone scaffold present in 7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is another area of interest. This structural motif is prevalent in many bioactive molecules, contributing to their pharmacological properties. For instance, derivatives of benzoxazinone have demonstrated antimicrobial, anticancer, and anti-inflammatory activities. As such, the compound's potential applications extend beyond academic research into preclinical and clinical studies.

From an SEO perspective, keywords such as "1,2,4-oxadiazole derivatives," "benzoxazinone synthesis," and "CAS 1105215-51-7 applications" are highly relevant. These terms reflect the growing interest in heterocyclic chemistry and its implications for drug development. Additionally, the compound's role in addressing modern healthcare challenges, such as antibiotic resistance and neurodegenerative diseases, aligns with current trends in scientific inquiry.

Another hot topic surrounding 7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is its potential as a lead compound in medicinal chemistry. Researchers are actively investigating its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies are essential for determining its suitability as a drug candidate. Furthermore, computational modeling and molecular docking simulations are being used to predict its interactions with biological targets, offering insights into its mechanism of action.

The compound's stability under various conditions is also a subject of interest. Factors such as pH, temperature, and light exposure can influence its degradation profile, which is crucial for formulation development. Stability studies are therefore a key component of its characterization, ensuring that it remains effective throughout its shelf life. This aspect is particularly important for researchers and manufacturers who aim to scale up its production for commercial use.

In summary, 7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1105215-51-7) represents a fascinating area of research with broad implications for science and medicine. Its unique structural features, combined with its potential therapeutic applications, make it a valuable subject for ongoing investigation. As the scientific community continues to explore its properties, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

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